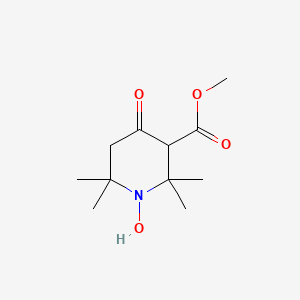

methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate

Description

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is an organic compound belonging to the piperidine family This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxy, methyl, and oxo groups

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8,15H,6H2,1-5H3 |

InChI Key |

UAYSUDOSGQPQSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(N1O)(C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the desired piperidine ring with the appropriate substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitroxide radicals, which are useful in various applications.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroxide radicals, while reduction can produce hydroxyl-substituted derivatives.

Scientific Research Applications

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate involves its ability to undergo redox reactions, forming stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . The compound’s molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in various biological studies.

5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: A compound used as a cheletropic trap for nitric oxide detection.

Uniqueness

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate (often referred to as TEMPOL) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TEMPOL, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

TEMPOL is characterized by its unique molecular structure and properties:

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- CAS Number : 181269-69-2

TEMPOL exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : TEMPOL is known for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Nitric Oxide Modulation : The compound can modulate nitric oxide (NO) levels, which plays a vital role in various physiological processes including vasodilation and neurotransmission .

- Inhibition of Enzymatic Activity : TEMPOL has been shown to inhibit certain enzymes involved in oxidative stress pathways, potentially reducing inflammation and cellular damage .

Biological Activities

TEMPOL's biological activities have been extensively studied across various fields:

1. Cardiovascular Health

TEMPOL has demonstrated protective effects against cardiovascular diseases by reducing oxidative stress and improving endothelial function. In studies involving animal models, TEMPOL administration resulted in decreased blood pressure and improved vascular reactivity .

2. Neuroprotection

Research indicates that TEMPOL may offer neuroprotective benefits by mitigating oxidative damage in neurodegenerative diseases. In vitro studies have shown that TEMPOL can protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Effects

TEMPOL exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

Here are notable case studies highlighting the biological activity of TEMPOL:

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Piperidine Derivatives

| Step | Reagents/Conditions | Purification Method | Analytical Confirmation |

|---|---|---|---|

| 1 | m-CPBA, CH₂Cl₂, 0°C | Column chromatography (SiO₂) | ¹H NMR (δ 2.5–5.0 ppm) |

| 2 | Methyl chloroformate, Et₃N | Recrystallization (MeOH) | IR (C=O stretch: 1720 cm⁻¹) |

Basic: How can researchers verify the structural integrity and purity of this compound?

Answer:

Key methods include:

- X-ray crystallography to resolve stereochemistry and confirm ring conformation .

- NMR spectroscopy to assign protons (e.g., hydroxy and methyl groups) and carbons (e.g., carbonyl at δ 170–210 ppm) .

- Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How does stereochemistry influence the bioactivity of this compound?

Answer:

Stereochemical variations in piperidine derivatives significantly impact pharmacological activity. For example, crystallographic studies of similar compounds reveal that axial vs. equatorial substituents alter receptor binding affinity . Researchers should:

Resolve stereoisomers via chiral chromatography .

Perform molecular docking simulations to predict binding modes.

Validate with in vitro assays (e.g., enzyme inhibition) using enantiomerically pure samples .

Advanced: What experimental designs are optimal for assessing environmental fate and ecological risks?

Answer:

Adopt a tiered approach:

Laboratory studies : Measure logP (octanol-water partitioning) and hydrolysis kinetics at varying pH .

Microcosm experiments : Track biodegradation in soil/water systems under controlled conditions .

Field trials : Use randomized block designs with split plots to evaluate spatial-temporal distribution (e.g., 4 replicates, 5 plants per plot) .

Q. Table 2: Key Parameters for Environmental Fate Studies

| Parameter | Method | Reference |

|---|---|---|

| logP | OECD 117 (HPLC) | |

| Hydrolysis | EPA 835.2120 | |

| Biodegradation | OECD 301B |

Advanced: How should researchers address contradictory data in bioactivity studies?

Answer:

Contradictions often arise from:

- Purity discrepancies : Validate via orthogonal methods (e.g., HPLC + NMR) .

- Stereochemical variability : Compare enantiomer-specific activity .

- Assay conditions : Standardize protocols (e.g., cell line, incubation time) and include positive controls. Cross-reference with computational models (e.g., QSAR) to identify outliers .

Basic: What analytical standards are critical for quantifying this compound in biological matrices?

Answer:

- Use certified reference materials (CRMs) with ≥98% purity .

- Prepare calibration curves in relevant matrices (e.g., plasma, liver homogenate) using LC-MS/MS (MRM mode) .

- Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: What computational tools can predict the compound’s metabolic pathways?

Answer:

- In silico platforms : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and metabolite formation .

- Molecular dynamics simulations : Model interactions with metabolizing enzymes (e.g., cytochrome P450 3A4) .

- Validate predictions with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.